molecular formula C11H12Br2O2 B6596326 2-(2,3-dibromopropyl)phenyl acetate CAS No. 84767-97-5

2-(2,3-dibromopropyl)phenyl acetate

Cat. No.: B6596326
CAS No.: 84767-97-5
M. Wt: 336.02 g/mol
InChI Key: ZTPVXZYMCGHHBL-UHFFFAOYSA-N
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Description

2-(2,3-Dibromopropyl)phenyl acetate is a brominated organic compound of significant interest in chemical and toxicological research. It features a phenyl acetate core substituted with a 2,3-dibromopropyl chain, a structural motif found in various specialty chemicals. Researchers investigate this compound and its analogs as potential intermediates in organic synthesis and for studying the properties and effects of brominated molecules. Structurally similar brominated compounds, such as various brominated flame retardants (BFRs), are known to be subjects of environmental and health safety studies, particularly concerning their potential as endocrine disruptors that may interfere with hormonal systems like the androgen receptor . This product is provided for research purposes to support such investigations. As a standard practice, researchers should consult the available safety data sheets and handle the compound with appropriate precautions in a controlled laboratory setting. This compound is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses.

Properties

IUPAC Name

[2-(2,3-dibromopropyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2O2/c1-8(14)15-11-5-3-2-4-9(11)6-10(13)7-12/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPVXZYMCGHHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1CC(CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401269150
Record name Phenol, 2-(2,3-dibromopropyl)-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84767-97-5
Record name Phenol, 2-(2,3-dibromopropyl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84767-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(2,3-dibromopropyl)-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

This method involves the electrophilic addition of bromine (Br2\text{Br}_2) across the double bond of 2-allylphenyl acetate. The reaction proceeds via a cyclic bromonium ion intermediate, yielding the 2,3-dibromopropyl substituent.

Procedure :

  • Substrate Preparation : 2-Allylphenyl acetate is synthesized via esterification of 2-allylphenol with acetic anhydride in pyridine.

  • Bromination :

    • Dissolve 2-allylphenyl acetate in carbon tetrachloride (CCl4\text{CCl}_4) at 0–5°C.

    • Add bromine dropwise under vigorous stirring, maintaining temperature below 10°C to mitigate exothermic side reactions.

    • After complete addition, stir for 1–2 hours until the reaction mixture transitions from orange to colorless.

  • Workup :

    • Quench excess bromine with aqueous sodium thiosulfate (Na2S2O3\text{Na}_2\text{S}_2\text{O}_3).

    • Separate organic layers, dry over anhydrous Na2SO4\text{Na}_2\text{SO}_4, and concentrate under reduced pressure.

  • Purification :

    • Distill the crude product under high vacuum (190–195°C) or recrystallize from toluene.

Key Considerations :

  • Solvent Choice : CCl4\text{CCl}_4 minimizes side reactions due to its non-polar nature.

  • Temperature Control : Excessive heat promotes debromination or polymerization.

  • Yield Optimization : Reported yields for analogous dibrominations range from 68–88%.

Stepwise Synthesis via 2-(2,3-Dibromopropyl)phenol

Bromination of 2-Allylphenol

The phenol precursor is first brominated, followed by acetylation.

Procedure :

  • Bromination :

    • Add 2-allylphenol to CCl4\text{CCl}_4 at 0°C.

    • Introduce Br2\text{Br}_2 stoichiometrically (2 equivalents) under nitrogen atmosphere.

    • Stir for 3–4 hours, then wash with Na2S2O3\text{Na}_2\text{S}_2\text{O}_3.

  • Isolation :

    • Recover 2-(2,3-dibromopropyl)phenol via vacuum distillation (150–160°C).

Acetylation of the Phenolic Group

The dibrominated phenol is esterified to form the acetate.

Procedure :

  • Reaction Setup :

    • Combine 2-(2,3-dibromopropyl)phenol with acetic anhydride (1.1eq1.1 \, \text{eq}) in pyridine propyl sulfonic acid ionic liquid.

    • Heat to 120–130°C under reflux for 6 hours.

  • Workup :

    • Distill unreacted acetic anhydride and phenol.

    • Collect the product fraction at 190–195°C.

Yield and Purity :

  • Ionic liquid catalysts enhance reaction efficiency, achieving yields up to 88%.

  • Purity is confirmed via 1H NMR^1\text{H NMR} (δ 2.35 ppm for acetate methyl, δ 4.1–4.3 ppm for dibromopropyl protons).

Comparative Analysis of Methods

Parameter Direct Bromination Stepwise Synthesis
Starting Material 2-Allylphenyl acetate2-Allylphenol
Key Reagents Br2\text{Br}_2, CCl4\text{CCl}_4Br2\text{Br}_2, acetic anhydride
Reaction Steps 12
Yield 75–85%68–88%
Purification Complexity Moderate (distillation)High (distillation + crystallization)
Catalyst NonePyridine propyl sulfonic acid

Advantages and Limitations :

  • Direct Bromination : Fewer steps but requires stable allylphenyl acetate.

  • Stepwise Synthesis : Higher modularity but involves handling phenolic intermediates.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Debromination : Elevated temperatures or prolonged reaction times may regenerate the allyl group.

  • Oxidation : Trace peroxides in solvents can oxidize bromine to hypobromous acid (HOBr\text{HOBr}), leading to hydroxylated byproducts.

Byproduct Mitigation

  • Low-Temperature Bromination : Minimizes radical side reactions.

  • Stoichiometric Control : Excess Br2\text{Br}_2 (2.2 eq) ensures complete dibromination .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dibromopropyl)phenyl acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The dibromopropyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dibromopropyl group to a propyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenyl acetates.

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of 2-(propyl)phenyl acetate.

Scientific Research Applications

2-(2,3-Dibromopropyl)phenyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dibromopropyl)phenyl acetate involves its interaction with specific molecular targets. The dibromopropyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The acetate group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Tris(2,3-Dibromopropyl) Phosphate (CAS 126-72-7)

  • Molecular Formula : C₉H₁₅Br₆O₄P
  • Molecular Weight : 697.61 g/mol
  • Synthesis : Produced via bromination of allyl alcohol derivatives, often used in commercial flame retardants like Bromkal 73-5 PE .
  • Applications : Widely used in textiles (e.g., cellulose acetate fibers) for flame resistance .
  • Toxicity: Classified as a Group 2A carcinogen (probably carcinogenic to humans) by IARC due to nephrotoxicity in rodents, mutagenicity, and metabolic activation to intermediates like 2-bromoacrolein .

2,3-Dibromopropyl-2,4,6-Tribromophenyl Ether (DPTE)

  • Molecular Formula : C₉H₇Br₅O
  • Molecular Weight : 530.67 g/mol
  • Synthesis : Formed by electrophilic bromination of allyl-2,4,6-tribromophenyl ether (ATE) .
  • Applications : Major component of Bromkal 73-5 PE; detected in marine mammals (e.g., hooded seals) at concentrations up to 470 µg/kg in blubber .
  • Environmental Impact : Persistent and bioaccumulative, with metabolites (ATE, BATE) capable of crossing the blood-brain barrier in mammals .

2,3-Dibromopropyl Acrylate (CAS 19660-16-3)

  • Molecular Formula : C₆H₈Br₂O₂
  • Molecular Weight : 280.94 g/mol

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Toxicity/Regulatory Status
2-(2,3-Dibromopropyl)phenyl acetate C₁₁H₁₂Br₂O₂ 328.02 Potential flame retardant; IR-confirmed structure Insufficient data
Tris(2,3-dibromopropyl) phosphate C₉H₁₅Br₆O₄P 697.61 Flame retardant in textiles; metabolizes to nephrotoxic intermediates Group 2A carcinogen (IARC)
DPTE C₉H₇Br₅O 530.67 Bioaccumulative in marine ecosystems; penetrates blood-brain barrier Persistent organic pollutant
2,3-Dibromopropyl acrylate C₆H₈Br₂O₂ 280.94 Limited application data; safety hazards noted Undefined (limited studies)

Environmental and Toxicological Profiles

  • Environmental Persistence: DPTE and its metabolites (ATE, BATE) dominate organobromine profiles in Arctic marine mammals, indicating resistance to degradation .
  • Human Health Risks: Tris(2,3-dibromopropyl) phosphate poses significant occupational hazards, requiring regulated handling and respiratory protection due to carcinogenicity .
  • Data Gaps: Limited ecotoxicological data exist for this compound, necessitating further studies on biodegradation and bioaccumulation.

Q & A

Q. What experimental design strategies are recommended for synthesizing 2-(2,3-dibromopropyl)phenyl acetate with high purity?

Methodological Answer: Utilize statistical Design of Experiments (DOE) to optimize reaction parameters (e.g., temperature, molar ratios, catalyst loading). For example, a fractional factorial design can reduce the number of trials while identifying critical variables. Pair this with quantum chemical reaction path searches (e.g., density functional theory) to predict intermediates and transition states, narrowing experimental conditions . Example Table:

FactorLow LevelHigh Level
Reaction Temperature60°C100°C
Brominating Agent1.2 eq2.0 eq
Solvent PolarityTolueneDMF

Q. How can spectroscopic and crystallographic techniques characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^{1}H/13^{13}C NMR to confirm substituent positions and esterification. For bromine atoms, 1^{1}H-1^{1}H COSY can resolve coupling patterns.
  • X-ray Crystallography : Grow single crystals in a solvent gradient (e.g., hexane/ethyl acetate) to determine bond angles, stereochemistry, and crystal packing. Refinement software (e.g., SHELXL) can model thermal motion and disorder .

Q. What methodologies assess the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to controlled humidity (40–80% RH), temperature (25–60°C), and light (UV/visible). Monitor degradation via HPLC-MS to identify breakdown products. Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of bromination in this compound synthesis?

Methodological Answer: Apply density functional theory (DFT) with solvent continuum models (e.g., PCM) to map bromination pathways. Calculate activation energies for radical vs. electrophilic pathways. Validate with isotopic labeling (81^{81}Br) and kinetic isotope effect (KIE) experiments .

Q. How should researchers resolve contradictions between experimental and computational data in reaction optimization?

Methodological Answer: Implement an iterative feedback loop :

  • Compare experimental yields with computational predictions.
  • Adjust force fields or basis sets in simulations (e.g., switch from B3LYP to M06-2X for halogen interactions).
  • Re-run DOE with revised parameters. This aligns with ontological frameworks emphasizing iterative hypothesis refinement .

Q. What advanced techniques analyze degradation pathways of this compound in environmental matrices?

Methodological Answer: Use microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to track surface adsorption and hydrolysis on silica or cellulose (common indoor particulates). Pair with LC-QTOF-MS to identify brominated byproducts, referencing fragmentation libraries .

Q. How can process control systems improve scalability in this compound production?

Methodological Answer: Integrate real-time PAT (Process Analytical Technology) tools:

  • In-line FTIR for monitoring esterification progress.
  • PID controllers to adjust flow rates in continuous reactors.
  • CFD simulations to optimize heat transfer in tubular reactors .

Q. What methodologies evaluate the toxicity and environmental impact of this compound?

Methodological Answer:

  • In vitro assays : Use HepG2 cells for cytotoxicity screening (EC50 values).
  • QSAR models : Predict bioaccumulation potential using bromine substituent descriptors (e.g., logP, polar surface area).
  • Microcosm studies : Assess soil biodegradation under aerobic/anaerobic conditions, measuring bromide ion release via ion chromatography .

Notes on Methodological Rigor

  • Data Validation : Cross-reference computational results with experimental kinetics (e.g., stopped-flow UV-Vis for rapid bromination steps).
  • Reproducibility : Document all DOE parameters (e.g., seed crystals for X-ray studies) to align with FAIR data principles.

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